3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Overview
Description
3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione , also known by its CAS number 125313-60-2 , is a bisindolylmaleimide derivative that has garnered attention for its potential biological activities, particularly as a protein kinase C (PKC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H21N3O3
- Molecular Weight : 399.44 g/mol
- SMILES : O=C(C(C1=CN(CCCO)C2=C1C=CC=C2)=C3C4=CN(C)C5=C4C=CC=C5)NC3=O
The primary mechanism by which this compound exerts its biological effects is through the inhibition of protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound may modulate signaling pathways associated with cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 0.71 | Induction of apoptosis |
HepG2 (Liver) | 0.95 | Cell cycle arrest |
MCF7 (Breast) | 8.55 | Inhibition of proliferation |
The compound has shown effectiveness against multiple cancer types by disrupting critical signaling pathways involved in tumor growth and survival .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in various models, suggesting a potential role in treating inflammatory diseases .
Study 1: Antitumor Activity
A study conducted by Zhang et al. evaluated the antiproliferative effects of the compound on HepG2 and MCF7 cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values of 0.71 µM and 8.55 µM respectively, highlighting its potential as an anticancer agent .
Study 2: PKC Inhibition
Another research effort focused on the inhibition of PKC by this compound. The study found that it effectively reduced PKC activity in a dose-dependent manner, which correlated with decreased cell viability in cancer cell lines . This suggests that targeting PKC could be a viable strategy for cancer therapy.
Properties
IUPAC Name |
3-[1-(3-hydroxypropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-26-13-17(15-7-2-4-9-19(15)26)21-22(24(30)25-23(21)29)18-14-27(11-6-12-28)20-10-5-3-8-16(18)20/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H,25,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJGBQDHCCGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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